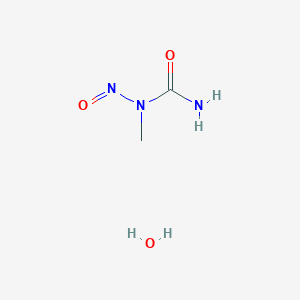![molecular formula C7H4ClN3O B3243949 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1600511-79-2](/img/structure/B3243949.png)
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
Vue d'ensemble
Description
“5-Chloropyrido[3,4-b]pyrazin-2(1H)-one” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of such compounds often involves strategies like multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The exact method would depend on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Common reactions could involve the pyrazine or pyrido groups .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine. This process yields regioisomers, with 2-substituted pyrido[3,4-b]-pyrazines as the major product. The regiochemistry of these compounds has been explored through 2D-NMR experiments, and further functionalization is achievable through C-C- and C-N coupling reactions (Mederski et al., 2003).
Antibacterial Applications
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one derivatives have demonstrated notable antibacterial properties. A study on cyclocondensation of 5-Chlorosatin derivatives found that the resulting heterocyclic compounds possessed Pyrido [2,3-b] Pyrazines structures, exhibiting good antibacterial activity against Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Antimycobacterial Activity
Certain 5-Chloropyrazinamide derivatives, including 5-Chloro-N-phenylpyrazine-2-carboxamides, have shown significant in vitro activity against Mycobacterium tuberculosis. These compounds have been tested against various mycobacterial strains, demonstrating potential as antimycobacterial agents (Zítko et al., 2013).
Anticancer Potential
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one derivatives have been investigated for their anticancer activities. A series of novel chalcone derivatives pyrido[4,3-b]pyrazin-5(6H)-one showed promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications in oncology (Srilaxmi et al., 2021).
Electromagnetic Properties for Optoelectronic Applications
5-Chloropyrido[3,4-b]pyrazine-based polymers have been studied for their spectroelectrochemical and electrochemical properties. These polymers demonstrate high coloration efficiency and fast response time, indicating their potential use in NIR electrochromic devices (Zhao et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)11-5(12)3-10-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNAEESNEWODPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281708 | |
| Record name | 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1600511-79-2 | |
| Record name | 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1600511-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)



![2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3243924.png)

![3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea](/img/structure/B3243951.png)
![[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol](/img/structure/B3243965.png)

![Spiro[3.5]nonan-1-amine](/img/structure/B3243981.png)